Tetrapropylammonium chloride

Description

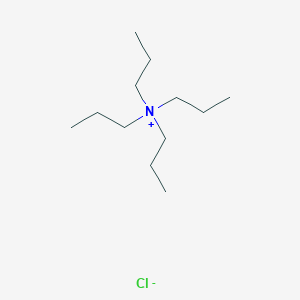

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEVECUEMUUFKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884190 | |

| Record name | Tetrapropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Tetrapropylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5810-42-4 | |

| Record name | Tetrapropylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the CAS number for Tetrapropylammonium chloride?

CAS Number: 5810-42-4

This technical guide provides an in-depth overview of Tetrapropylammonium (B79313) chloride, a quaternary ammonium (B1175870) compound with significant applications in neurobiology, organic synthesis, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and mechanisms of action.

Physicochemical Properties

Tetrapropylammonium chloride is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5810-42-4 | N/A |

| Molecular Formula | C₁₂H₂₈ClN | N/A |

| Molecular Weight | 221.81 g/mol | N/A |

| Melting Point | 240-242 °C | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

| Appearance | White crystalline solid | N/A |

Applications in Research and Drug Development

This compound is a versatile compound with several key applications in scientific research, primarily as an ion channel blocker and a phase-transfer catalyst.

Ion Channel Blocker

This compound is utilized in electrophysiological studies to probe the structure and function of ion channels. It acts as a pore blocker for certain types of potassium and chloride channels, physically obstructing the flow of ions. This property makes it a valuable tool for isolating and characterizing specific ion channel currents in neurons and other excitable cells.

Phase-Transfer Catalyst

In organic synthesis, this compound functions as a phase-transfer catalyst. It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetrapropylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed. This technique is widely employed to enhance reaction rates and yields in various organic transformations.

Structure-Directing Agent in Zeolite Synthesis

This compound is also used as a template or structure-directing agent in the synthesis of microporous materials like ZSM-5 zeolites. The tetrapropylammonium cations organize the silicate (B1173343) and aluminate precursors during the hydrothermal synthesis process, leading to the formation of the characteristic pore structure of the zeolite.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Studying Ion Channel Blocking using Patch-Clamp Electrophysiology

This protocol describes the use of this compound to block neuronal chloride channels in cultured neurons using the whole-cell patch-clamp technique.

Materials:

-

Cultured neurons on coverslips

-

External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal (intracellular/pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

-

Stock solution of this compound (1 M in deionized water)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Prepare external and internal solutions and filter them (0.22 µm filter).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Record baseline chloride currents by applying voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments).

-

Prepare working concentrations of this compound (e.g., 1, 10, 100 µM) by diluting the stock solution in the external solution.

-

Perfuse the recording chamber with the desired concentration of this compound and repeat the voltage-step protocol to record the blocked currents.

-

Wash out the drug by perfusing with the external solution and record the recovery of the chloride currents.

-

Analyze the data to determine the extent of channel block at different concentrations and voltages.

Protocol for Phase-Transfer Catalyzed Alkylation of Benzyl (B1604629) Cyanide

This protocol describes the ethylation of benzyl cyanide using ethyl bromide under phase-transfer catalysis conditions with this compound.

Materials:

-

Benzyl cyanide

-

Ethyl bromide

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

This compound

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine benzyl cyanide (10 mmol), toluene (20 mL), and a 50% aqueous solution of sodium hydroxide (10 mL).

-

Add this compound (0.5 mmol, 5 mol%) to the biphasic mixture.

-

Heat the mixture to 60°C with vigorous stirring.

-

Slowly add ethyl bromide (12 mmol) to the reaction mixture over 15 minutes.

-

Maintain the reaction at 60°C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene (2 x 10 mL).

-

Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Protocol for the Synthesis of ZSM-5 Zeolite

This protocol outlines the hydrothermal synthesis of ZSM-5 zeolite using this compound as a structure-directing agent.

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Sodium aluminate (NaAlO₂)

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare the synthesis gel with the following molar composition: 1 SiO₂ : 0.02 Al₂O₃ : 0.1 Na₂O : 0.1 TPACl : 40 H₂O.

-

In a beaker, dissolve sodium aluminate and sodium hydroxide in half of the deionized water.

-

In a separate beaker, dissolve this compound in the remaining deionized water.

-

Slowly add tetraethyl orthosilicate (TEOS) to the this compound solution with vigorous stirring to form a clear solution.

-

Add the sodium aluminate/sodium hydroxide solution dropwise to the silica/TPACl solution under continuous stirring.

-

Continue stirring the resulting gel for 1 hour to ensure homogeneity.

-

Transfer the synthesis gel to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 170°C for 48 hours for crystallization.

-

After crystallization, cool the autoclave to room temperature.

-

Collect the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral.

-

Dry the product at 110°C overnight.

-

To remove the organic template, calcine the dried powder in air at 550°C for 6 hours.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the mechanisms of action of this compound in its primary applications.

Caption: Mechanism of ion channel blocking by this compound.

Caption: Mechanism of phase-transfer catalysis using this compound.

Caption: Role of Tetrapropylammonium cations in ZSM-5 zeolite synthesis.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a comprehensive overview of this compound for research and development purposes. The detailed protocols and mechanistic diagrams are intended to facilitate its effective application in the laboratory.

An In-depth Technical Guide to the Synthesis and Purification of Tetrapropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrapropylammonium (B79313) chloride (TPrACl), a quaternary ammonium (B1175870) salt with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details the prevalent synthetic methodology, offers a step-by-step purification protocol, and presents the underlying chemical principles.

Introduction

Tetrapropylammonium chloride, with the chemical formula [(CH₃CH₂CH₂)₄N]Cl, is a white to off-white crystalline solid.[1] It is a quaternary ammonium compound that sees extensive use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][2] Its utility also extends to its role as a structure-directing agent in the synthesis of zeolites and mesoporous materials.[1] In the pharmaceutical industry, it finds niche applications in drug formulations.[1] Given its diverse applications, a thorough understanding of its synthesis and purification is crucial for researchers and developers.

Synthesis of this compound

The most common and efficient method for the laboratory and industrial scale synthesis of this compound is the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine, in this case, tripropylamine (B89841), with an alkyl halide, n-propyl chloride.

Underlying Principle: The Menshutkin Reaction

The Menshutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic carbon atom of n-propyl chloride. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, leading to the formation of the quaternary ammonium salt.

Caption: The Menshutkin reaction for the synthesis of this compound.

Experimental Protocol: Synthesis

While a specific detailed protocol with exact yields for this compound was not found in the immediate search results, a general procedure based on the principles of the Menshutkin reaction is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

Tripropylamine

-

n-Propyl chloride

-

Acetonitrile (or another suitable polar aprotic solvent)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a round-bottom flask, dissolve tripropylamine in an appropriate volume of acetonitrile.

-

Add a stoichiometric excess of n-propyl chloride to the solution.

-

Heat the reaction mixture to reflux with constant stirring under an inert atmosphere. The reaction time can vary and should be monitored (e.g., by TLC or GC) for the disappearance of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.

Purification of this compound

The primary method for purifying crude this compound is recrystallization. This technique relies on the principle that the solubility of the compound and any impurities varies with temperature.

Underlying Principle: Recrystallization

Recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor).

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocol: Purification by Recrystallization

A suitable solvent system for the recrystallization of this compound is a mixture of isopropanol (B130326) and ethyl acetate (B1210297). Isopropanol is a good solvent for the salt, while ethyl acetate acts as an anti-solvent.

Materials:

-

Crude this compound

-

Isopropanol

-

Ethyl acetate

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Once the solid is dissolved, slowly add ethyl acetate to the hot solution until a slight turbidity (cloudiness) persists.

-

If excess ethyl acetate is added, add a small amount of hot isopropanol until the solution becomes clear again.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold isopropanol/ethyl acetate mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound and provide a template for recording experimental data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈ClN | [3][4] |

| Molecular Weight | 221.81 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 240-242 °C | [4] |

| Solubility | Soluble in water and alcohols | [1] |

Table 2: Experimental Data Log for Synthesis of this compound

| Parameter | Value |

| Moles of Tripropylamine | |

| Moles of n-Propyl chloride | |

| Volume of Solvent | |

| Reaction Temperature | |

| Reaction Time | |

| Weight of Crude Product | |

| Percent Yield (Crude) |

Table 3: Experimental Data Log for Purification of this compound

| Parameter | Value |

| Weight of Crude Product | |

| Volume of Isopropanol | |

| Volume of Ethyl Acetate | |

| Weight of Pure Product | |

| Percent Recovery | |

| Melting Point of Pure Product | |

| Purity (by analysis, e.g., NMR, HPLC) |

Characterization

The identity and purity of the synthesized and purified this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the tetrapropylammonium cation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the alkyl groups and the absence of impurities.

-

Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Safety Considerations

-

This compound is an irritant to the skin, eyes, and respiratory tract.[1]

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrapropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylammonium chloride (TPAC) is a quaternary ammonium (B1175870) salt with the chemical formula C₁₂H₂₈ClN.[1][2] It is a white crystalline solid that is soluble in polar solvents such as water and acetone.[1][3][4] TPAC is a hygroscopic compound, meaning it readily absorbs moisture from the air, and is incompatible with strong oxidizing agents.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on its role as a phase-transfer catalyst.

Physical Properties

This compound is a white, odorless crystalline solid at room temperature.[5] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[1][2][3]

Tabulated Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₈ClN | [1][2] |

| Molecular Weight | 221.81 g/mol | |

| Appearance | White to off-white crystalline solid/powder | [4] |

| Melting Point | 240-242 °C (lit.) | [1][3] |

| Boiling Point | 358.03 °C (rough estimate) | [1][3] |

| Density | 0.9461 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in water and acetone | [1][3][4] |

| Hygroscopicity | Hygroscopic | [3][4] |

Chemical Properties

This compound is a stable compound under normal conditions.[2] It is incompatible with strong oxidizing agents and should be protected from moisture.[1][2]

Reactivity and Stability

-

Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[2]

-

Incompatibilities: Incompatible with strong oxidizing agents.[1][2]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of tripropylamine (B89841) with a propyl halide, such as propyl chloride or propyl bromide. This reaction is a classic example of a Menshutkin reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound from tripropylamine and propyl chloride.

Materials:

-

Tripropylamine

-

Propyl chloride

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

In the round-bottom flask, dissolve tripropylamine in anhydrous acetonitrile.

-

Add a stoichiometric excess of propyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

-

Collect the solid product by filtration.

-

Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

General Protocol for Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus or by Differential Scanning Calorimetry (DSC).

Using a Capillary Melting Point Apparatus:

-

Finely powder a small amount of the dry this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Using Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount (typically 1-5 mg) of the dry sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

The resulting spectra can be used to confirm the structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Due to the hygroscopic nature of this compound, sample preparation should be done in a dry environment.

-

KBr Pellet Method: Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule.

Applications: Phase-Transfer Catalysis

A primary application of this compound is as a phase-transfer catalyst (PTC).[4] PTCs facilitate the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation is soluble in both polar and non-polar environments, allowing it to transport an anion from the aqueous phase to the organic phase where the reaction occurs.

Mechanism of Phase-Transfer Catalysis

The general mechanism of phase-transfer catalysis involving a quaternary ammonium salt like this compound in a nucleophilic substitution reaction is illustrated below.

Experimental Workflow for a Phase-Transfer Catalyzed Reaction

The following is a general workflow for an alkylation reaction using this compound as a phase-transfer catalyst.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile quaternary ammonium salt with well-defined physical and chemical properties. Its primary utility as a phase-transfer catalyst makes it a valuable reagent in organic synthesis, enabling reactions between immiscible reactants under mild conditions. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to practical experimental considerations.

References

An In-depth Technical Guide to the Solubility of Tetrapropylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrapropylammonium (B79313) chloride in various organic solvents. Tetrapropylammonium chloride [(CH₃CH₂CH₂)₄NCl], a quaternary ammonium (B1175870) salt, finds significant application in organic synthesis as a phase transfer catalyst and in various other industrial processes. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification methods, and formulating products.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available qualitative descriptions, its solubility profile can be summarized. This compound, being an ionic compound, generally exhibits higher solubility in polar solvents.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Formula | Polarity (Dielectric Constant at 20°C) | Solubility |

| Water | H₂O | 80.1 | Soluble[1][2][3][4] |

| Methanol | CH₃OH | 33.0 | Soluble[3] |

| Ethanol | C₂H₅OH | 24.5 | Soluble[3] |

| Acetone | C₃H₆O | 21.0 | Soluble[1] |

| Acetonitrile | C₂H₃N | 37.5 | Likely Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Likely Soluble |

| Dichloromethane | CH₂Cl₂ | 9.1 | Sparingly Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Sparingly Soluble |

| Toluene | C₇H₈ | 2.4 | Insoluble |

| Hexane | C₆H₁₄ | 1.9 | Insoluble |

Note: "Likely Soluble" indicates solvents in which, based on their polarity and the ionic nature of this compound, solubility is expected but not explicitly stated in the searched literature. "Sparingly Soluble" and "Insoluble" are inferred from the general trend of decreasing solubility in less polar solvents.

To provide a comparative context, the following table summarizes available quantitative solubility data for other tetraalkylammonium halides. These values can offer an approximation of the expected solubility trends for this compound.

Table 2: Quantitative Solubility of Homologous Tetraalkylammonium Halides in Select Solvents ( g/100g of solvent at 25°C)

| Solvent | Tetramethylammonium Chloride | Tetraethylammonium Chloride | Tetrabutylammonium Bromide |

| Water | > 60 | 143 | 143 |

| Methanol | 14.3 | 25.1 | 54.6 |

| Ethanol | 1.1 | 1.3 | 23.5 |

| Acetone | 0.014 | 0.16 | 23.5 |

| Acetonitrile | 0.1 | 1.3 | 13.9 |

| Dichloromethane | Insoluble | 0.008 | 2.5 |

Note: Data is compiled from various sources and should be used as a reference. The solubility of this compound may differ.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[5][6][7][8][9]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis after solvent evaporation)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to settle.

-

-

Sampling:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered sample using a pre-validated analytical method.

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt). Weigh the vial again to determine the mass of the dissolved solid.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of a suitable solvent and measure the absorbance or peak area using a calibrated instrument.

-

-

Calculations:

The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent (e.g., g/100g of solvent or g/100mL of solvent).

Visualization of Application: Phase Transfer Catalysis

This compound is widely used as a phase transfer catalyst (PTC).[2][10][11][12][13] It facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). The tetrapropylammonium cation (Q⁺) forms an ion pair with the reactant anion in the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

Caption: Workflow of this compound as a Phase Transfer Catalyst.

This diagram illustrates the cyclical process where the tetrapropylammonium cation (Q⁺) facilitates the transfer of a reactant anion (A⁻) from the aqueous phase to the organic phase, enabling its reaction with an organic substrate (RX) to form the product (RA). The catalyst is then regenerated and returns to the aqueous phase to continue the cycle.

References

- 1. This compound [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 5810-42-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 5810-42-4 | TCI AMERICA [tcichemicals.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tetrapropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tetrapropylammonium (B79313) chloride. This quaternary ammonium (B1175870) salt is a compound of significant interest in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and an ionic liquid component. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the study of its interactions in different chemical environments.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Tetrapropylammonium chloride. The data is presented for two common deuterated solvents, Deuterium Oxide (D₂O) and Chloroform-d (CDCl₃). Due to the high symmetry of the tetrapropylammonium cation, the spectra are relatively simple.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₂ -CH₂-CH₃ (α-protons) | ~ 3.1 - 3.3 | Triplet (t) | ~ 7.5 | ~ 3.3 - 3.5 | Triplet (t) | ~ 7.5 |

| N-CH₂-CH₂ -CH₃ (β-protons) | ~ 1.6 - 1.8 | Sextet (sxt) | ~ 7.5 | ~ 1.7 - 1.9 | Sextet (sxt) | ~ 7.5 |

| N-CH₂-CH₂-CH₃ (γ-protons) | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.4 | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.4 |

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

| N-C H₂-CH₂-CH₃ (α-carbon) | ~ 60 - 62 | ~ 60 - 62 |

| N-CH₂-C H₂-CH₃ (β-carbon) | ~ 16 - 18 | ~ 16 - 18 |

| N-CH₂-CH₂-C H₃ (γ-carbon) | ~ 10 - 12 | ~ 10 - 12 |

Structural Assignment and Signal Pathways

The connectivity and the resulting NMR signals of this compound can be visualized as a logical relationship between the different carbon and proton environments within the propyl chains attached to the central nitrogen atom.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible NMR spectra.

Sample Preparation

-

Analyte Preparation : this compound is hygroscopic. It should be dried under vacuum at a moderate temperature (e.g., 60 °C) for several hours before use to remove any absorbed water.

-

Solvent Selection :

-

Deuterium Oxide (D₂O) : Suitable for observing exchangeable protons and for samples where solubility in organic solvents is limited.

-

Chloroform-d (CDCl₃) : A common choice for many organic molecules, providing good resolution. Ensure the solvent is of high purity.

-

-

Concentration :

-

For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Procedure : a. Weigh the dried this compound accurately in a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent to the vial. c. Gently vortex or sonicate the mixture until the solid is completely dissolved. d. Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality. e. Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS) : 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1) : 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.

-

Acquisition Time (AQ) : 2-4 seconds.

-

Spectral Width (SW) : A range of -2 to 12 ppm is generally adequate.

-

Temperature : 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS) : 1024 to 4096 scans or more, depending on the sample concentration.

-

Relaxation Delay (D1) : 2-5 seconds.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Spectral Width (SW) : A range of 0 to 80 ppm is suitable for the aliphatic region of this compound.

-

Temperature : 298 K (25 °C).

Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing : Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm, CDCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Peak Picking and Integration : Identify all significant peaks and integrate their areas for quantitative analysis.

By following these detailed protocols and referencing the provided spectral data, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this compound for their specific applications.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Tetrapropylammonium (B79313) Chloride

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of tetrapropylammonium chloride ((CH₃CH₂CH₂)₄NCl). It includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the understanding of the vibrational properties of this quaternary ammonium (B1175870) salt.

Introduction to Vibrational Spectroscopy of this compound

This compound is a quaternary ammonium salt with a wide range of applications, including as a template in the synthesis of nanomaterials and as a component in various chemical reactions[1]. Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for its characterization. These methods provide detailed information about the molecular structure and vibrational modes of the tetrapropylammonium cation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations. Together, they offer a detailed fingerprint of the compound's chemical structure.

FT-IR Spectroscopy of this compound

The FT-IR spectrum of this compound is dominated by absorptions arising from the vibrations of the propyl chains of the cation.

2.1. FT-IR Spectral Data

The following table summarizes the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2960 | Strong | Asymmetric C-H stretching of CH₃ groups |

| ~2935 | Strong | Asymmetric C-H stretching of CH₂ groups |

| ~2875 | Strong | Symmetric C-H stretching of CH₃ groups |

| ~1485 | Medium | Asymmetric C-H bending of CH₃ and CH₂ groups |

| ~1465 | Medium | Scissoring vibration of CH₂ groups |

| ~1380 | Medium | Symmetric C-H bending (umbrella mode) of CH₃ groups |

| ~1170 | Medium | C-N stretching |

| ~970 | Medium | C-C stretching and CH₂ rocking |

| ~750 | Medium | CH₂ rocking |

Note: Peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Raman Spectroscopy of this compound

Raman spectroscopy provides valuable insights into the non-polar bonds and the overall skeletal structure of the tetrapropylammonium cation.

3.1. Raman Spectral Data

The table below lists the prominent Raman shifts for this compound.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2940 | Strong | Symmetric and asymmetric C-H stretching of CH₂ and CH₃ groups |

| ~2880 | Strong | Symmetric C-H stretching of CH₃ groups |

| ~1450 | Medium | C-H bending modes of CH₂ and CH₃ groups |

| ~1300 | Weak | CH₂ twisting modes |

| ~1050 | Weak | C-C skeletal stretching |

| ~900 | Medium | C-N symmetric stretching |

| ~761 | Strong | (CH₃)₃N⁺ symmetric stretching and rocking modes |

Note: Raman shifts can be influenced by factors such as laser excitation wavelength and sample concentration.

Experimental Protocols

Detailed methodologies for acquiring high-quality FT-IR and Raman spectra are crucial for accurate analysis.

4.1. FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR is a common technique for obtaining FT-IR spectra of solid samples.

-

Instrument Preparation : Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has undergone its startup diagnostics.[2][3]

-

Background Spectrum : Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to account for atmospheric and instrumental contributions.

-

Sample Preparation : Place a small amount of solid this compound powder directly onto the ATR crystal.[3]

-

Sample Analysis : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Data Acquisition : Collect the FT-IR spectrum, typically by co-adding multiple scans (e.g., 32 or 64) at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

4.2. Raman Spectroscopy Protocol

-

Instrument Setup : Utilize a confocal dispersive Raman spectrometer, such as a Jasco NRS-3100, equipped with a laser source (e.g., 488 nm or 784 nm) and a CCD detector.[4] For samples prone to fluorescence, a near-infrared exciting source (e.g., 1064 nm Nd:YAG laser) with an FT-Raman spectrometer, like a Bruker MultiRAM, is recommended.[2][5]

-

Sample Preparation : Place a small quantity of the this compound sample onto a quartz cuvette or a microscope slide.[4]

-

Data Acquisition :

-

Focus the laser onto the sample.

-

Collect the Raman scattering using an appropriate objective lens.

-

Acquire the spectrum over a desired spectral range (e.g., 3500 to 200 cm⁻¹) with a suitable integration time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data to remove any background fluorescence and cosmic rays. The peak positions and intensities can then be determined.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for both FT-IR and Raman spectroscopic analysis.

5.2. Molecular Vibrations of Tetrapropylammonium Cation

This diagram illustrates the relationship between the molecular structure of the tetrapropylammonium cation and its primary vibrational modes observed in FT-IR and Raman spectra.

References

Tetrapropylammonium Chloride: A Technical Guide to Its Hygroscopic Nature

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Tetrapropylammonium Chloride

This compound is a quaternary ammonium (B1175870) salt that is recognized for its tendency to absorb moisture from the atmosphere.[1][][3] This hygroscopic nature necessitates specific handling and storage protocols to maintain its chemical integrity and ensure experimental reproducibility.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C12H28ClN | [5][6] |

| Molecular Weight | 221.81 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 240-242 °C (lit.) | [5] |

| Solubility | Soluble in water and acetone. | [5] |

| Hygroscopic Nature | Yes | [1][][3][4][5] |

Experimental Protocol for Determining Hygroscopicity

While specific studies detailing the hygroscopic profile of this compound are not publicly available, a standard and widely accepted method for such a determination is through Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.

Representative Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Objective: To determine the water vapor sorption and desorption characteristics of a solid material, thereby classifying its hygroscopicity.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated within the DVS instrument)

-

Sample of this compound (5-15 mg)

-

Nitrogen gas (dry, for reference)

-

Controlled humidity and temperature chamber (part of the DVS instrument)

Procedure:

-

Sample Preparation: A small amount of the this compound powder (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.

-

Drying: The sample is initially dried within the instrument by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the baseline dry weight.

-

Sorption Phase: The relative humidity within the sample chamber is incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each RH step, the system holds the humidity constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a specified threshold). The mass at each RH step is recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in the same stepwise manner (e.g., from 90% back to 0% RH). The equilibrium mass at each step is recorded to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are plotted as a moisture sorption isotherm, with the percentage of weight change on the y-axis and the relative humidity on the x-axis. The shape of the isotherm and the amount of water absorbed can be used to classify the material's hygroscopicity.

Handling and Storage Workflow for Hygroscopic Materials

The hygroscopic nature of this compound demands a controlled environment to prevent unwanted water absorption, which can affect its physical and chemical properties.[1] The following workflow outlines the best practices for handling this and other hygroscopic substances.

Caption: Workflow for the proper handling of hygroscopic substances.

Logical Relationship for Hygroscopicity Classification

The classification of a material's hygroscopicity is based on its water uptake under specific conditions. The European Pharmacopoeia provides a common classification system based on the percentage increase in mass after 24 hours of exposure to 80% relative humidity at 25°C.

Caption: Logical flow for classifying the hygroscopicity of a substance.

References

Thermal stability and decomposition of Tetrapropylammonium chloride.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrapropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPACl) is a quaternary ammonium (B1175870) salt with diverse applications, including as a phase-transfer catalyst and a structure-directing agent in the synthesis of zeolites.[1] A thorough understanding of its thermal stability and decomposition behavior is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal properties of TPACl, including quantitative data from thermal analyses, detailed experimental protocols, and an examination of its decomposition pathway.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is soluble in polar solvents such as water and acetone.[1] It is known to be hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[1]

Thermal Stability and Decomposition Overview

This compound is generally stable under normal conditions but will decompose at elevated temperatures. The primary decomposition products are hazardous and include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative data from these analyses are summarized in the tables below.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Reference |

| Decomposition Onset Temperature (Tonset) | 237.2 °C | [1] |

| Temperature at 5% Weight Loss (T5%) | Not Reported | |

| Temperature at 10% Weight Loss (T10%) | Not Reported | |

| Residual Mass at 600 °C | Not Reported |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature (°C) | Reference |

| Melting Point 1 | 67 °C | [1] |

| Melting Point 2 | 116 °C | [1] |

| Melting Point 3 | 235 °C | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermal properties. The following sections describe the typical experimental protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A Mettler Toledo TGA 1 instrument or equivalent.[1]

Procedure:

-

Place a 5-10 mg sample of this compound into an alumina (B75360) or platinum crucible.

-

Place the crucible onto the TGA balance.

-

Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.[1]

-

Maintain a constant nitrogen atmosphere with a flow rate of 30 mL/min throughout the experiment.[1]

-

Record the sample weight as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and to determine the heat flow associated with these transitions.

Instrumentation: A Mettler Toledo DSC 1 instrument or equivalent.[1]

Procedure:

-

Hermetically seal a 2-5 mg sample of this compound in an aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[1]

-

Maintain a constant nitrogen atmosphere with a flow rate of 30 mL/min.[1]

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Melting points are identified as endothermic peaks on the DSC thermogram.

Decomposition Pathway

The thermal decomposition of quaternary ammonium salts that possess beta-hydrogens, such as this compound, typically proceeds through a Hofmann elimination reaction. This mechanism involves the abstraction of a proton from the beta-carbon by the chloride anion, leading to the formation of an alkene, a tertiary amine, and hydrogen chloride.

References

Safety, toxicity, and handling of Tetrapropylammonium chloride.

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Tetrapropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPrACl) is a quaternary ammonium (B1175870) compound with a wide range of applications in industrial and biomedical fields.[1] It is utilized as a phase transfer catalyst in organic synthesis, a surfactant in various formulations, and in the production of polymers and resins.[1][2] Given its increasing use, a thorough understanding of its safety, toxicity, and proper handling procedures is essential for professionals working with this compound. This guide provides a comprehensive overview of the known toxicological data, safe handling practices, and relevant experimental protocols associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5810-42-4 | |

| Molecular Formula | C₁₂H₂₈ClN | [3] |

| Molecular Weight | 221.81 g/mol | [3] |

| Appearance | White to off-white solid/crystals | [4][5] |

| Melting Point | 240-242 °C (decomposes) | |

| Solubility | Soluble in water and alcohols | [5] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [4][6] |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[4] However, based on available data for the compound and the broader class of quaternary ammonium compounds (QACs), a general toxicological profile can be established.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The available information is summarized in Table 2.

Table 2: Acute Toxicity Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| Oral LD50 (ATE) | > 2000 mg/kg | Not specified | Oral | [6] |

ATE: Acute Toxicity Estimate

Irritation and Corrosivity

This compound is classified as an irritant to the skin, eyes, and respiratory system.[3][7]

Genotoxicity and Carcinogenicity

There is currently no data to suggest that this compound is mutagenic or carcinogenic.[5]

In Vitro Cytotoxicity

A study on a poly(lactic acid) (PLA)–poly(ethylene glycol) (PEG) electrospun mat containing this compound investigated its cytotoxicity on fibroblast cell line (L929). The results indicated that low concentrations of the compound were not toxic and even had a supportive effect on cell viability. However, higher concentrations led to a decrease in cell viability, suggesting a dose-dependent cytotoxic effect.[8]

Mechanism of Toxicity and Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, the mechanism of toxicity for the broader class of quaternary ammonium compounds (QACs) is better understood and is likely relevant.

QACs are cationic molecules that can interact with and disrupt negatively charged cell membranes, leading to a loss of integrity and ultimately cell death.[7] They are also known to induce oxidative stress through the generation of reactive oxygen species (ROS).[9] Furthermore, some studies on QACs have indicated their potential to:

-

Increase inflammation[4]

-

Disrupt mitochondrial function[4]

-

Alter estrogen signaling[4]

-

Inhibit cholesterol synthesis[4]

-

Induce apoptosis via a caspase-3 dependent pathway[9]

Some quaternary ammonium compounds have also been shown to interact with nicotinic acetylcholine (B1216132) receptors, acting as either weak agonists or antagonists.[10][11]

Caption: Potential signaling pathways affected by Quaternary Ammonium Compounds.

Handling and Safety Precautions

Due to its irritant properties, appropriate safety measures must be taken when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, wear a suitable dust mask or respirator.[12]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]

Storage

-

Store in a tightly closed container.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][13]

Caption: Safe handling and storage workflow for this compound.

First Aid Measures

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

After skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

After ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound, based on standard OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

-

Animals: Healthy, young adult rats of a single sex (usually females) are used. They are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study.

-

Procedure: A stepwise procedure is used. A group of animals is dosed at a specific level. The outcome (mortality or evident toxicity) determines the next step:

-

If mortality occurs, the next dose level is lower.

-

If no severe toxicity is observed, the next dose level is higher.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance for acute toxicity according to the Globally Harmonised System (GHS).[14][15]

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

-

Animals: Albino rabbits are typically used. A small area of skin on the back is clipped free of fur.

-

Application: 0.5 g of the solid test substance (moistened with a small amount of water) is applied to the skin under a gauze patch. The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.

-

Endpoint: The mean scores for each animal are calculated to determine the primary irritation index and classify the substance's skin irritation potential.[5][16]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

-

Animals: Albino rabbits are used.

-

Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular lesions are scored according to a standardized scale.

-

Endpoint: The scores are used to classify the substance's eye irritation potential. The reversibility of the lesions is also assessed.[1][17]

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

-

Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or normal human keratinocytes) is cultured in 96-well plates until a confluent monolayer is formed.

-

Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

-

Neutral Red Incubation: After the exposure period, the treatment medium is replaced with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.

-

Extraction and Measurement: After incubation with the dye, the cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.

-

Endpoint: The concentration of the test substance that reduces the neutral red uptake by 50% (IC50) compared to the control is calculated. This value is an indicator of the substance's cytotoxicity.[18]

Bacterial Reverse Mutation Test (Ames Test)

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different mutations that can be reverted by different types of mutagens.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[19][20]

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While comprehensive toxicological data is still lacking, the available information suggests a low potential for acute systemic toxicity but a clear hazard related to skin, eye, and respiratory irritation. The mechanism of toxicity is likely similar to other quaternary ammonium compounds, involving cell membrane disruption and oxidative stress. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is crucial to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals. Further research is warranted to fully elucidate the toxicological profile and potential biological activities of this compound.

References

- 1. oecd.org [oecd.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C12H28ClN | CID 79880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of this compound Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 10. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse inhibitory actions of quaternary ammonium cholinesterase inhibitors on Torpedo nicotinic ACh receptors transplanted to Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jacvam.go.jp [jacvam.go.jp]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. oecd.org [oecd.org]

- 15. researchgate.net [researchgate.net]

- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Tetrapropylammonium Chloride: A Comprehensive Technical Guide to its Synthesis and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium (B79313) chloride (TPAC) is a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and materials science. This document provides a detailed technical overview of its synthesis, physical and chemical properties, and key applications. Notably, TPAC is not found to occur naturally and is produced exclusively through chemical synthesis.[1] This guide includes detailed experimental protocols for its laboratory preparation and its use as a phase-transfer catalyst and a structure-directing agent in zeolite synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and mechanisms are illustrated using workflow and pathway diagrams.

Introduction

Tetrapropylammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to four propyl groups, with a chloride anion providing the charge balance.[1] Its molecular structure imparts unique properties, including solubility in polar solvents and utility as a catalyst in multiphase reactions.[1][2] First synthesized in the early 20th century, TPAC has become an important tool in various chemical industries.[1] This guide serves as a comprehensive resource for professionals in research and development, offering detailed methodologies and technical data.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature and is known to be hygroscopic.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈ClN | [3] |

| Molecular Weight | 221.81 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 240-242 °C | [4][5] |

| Odor | Faint, characteristic | [1] |

| Hygroscopicity | Moderate | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Alcohols | Soluble | [1][2] |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Chemical shifts are relative to a residual solvent. | [6] |

| ¹³C NMR | Chemical shifts are relative to a residual solvent. | [6] |

| FT-IR (ATR) | Key peaks and their corresponding functional groups. | [7][8] |

Note: Specific peak assignments and detailed spectra should be obtained from dedicated spectroscopic databases.

Natural Occurrence

Extensive reviews of chemical literature and databases confirm that this compound does not have a known natural origin.[1] It is a synthetic compound produced through industrial and laboratory chemical processes.[1]

Chemical Synthesis

The primary method for synthesizing this compound is through the quaternization of an amine. This typically involves the alkylation of tripropylamine (B89841) with a propyl halide, a reaction known as the Menshutkin reaction.

Diagram 1: Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol describes the synthesis of this compound from tripropylamine and 1-chloropropane.

Materials:

-

Tripropylamine

-

1-Chloropropane

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tripropylamine in anhydrous acetonitrile.

-

Add a molar excess of 1-chloropropane to the solution.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

For purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and diethyl ether.[9][10][11][12] Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: The yield will vary depending on the specific reaction conditions but is generally high for this type of quaternization reaction.

Applications in Synthesis and Materials Science

This compound serves as a versatile tool in both organic synthesis and the fabrication of advanced materials.

Phase-Transfer Catalyst